molecular formula C10H13BrO B1283496 1-Bromo-4-isobutoxybenzene CAS No. 30752-23-9

1-Bromo-4-isobutoxybenzene

Cat. No.: B1283496
CAS No.: 30752-23-9
M. Wt: 229.11 g/mol
InChI Key: FMAIALVMJJUXSB-UHFFFAOYSA-N
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Description

1-Bromo-4-isobutoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an isobutoxy group. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutoxybenzene can be synthesized through the bromination of 4-isobutoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the para position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-isobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-isobutoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isobutoxybenzene in chemical reactions involves the formation of reactive intermediates. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

  • 1-Bromo-4-methoxybenzene
  • 1-Bromo-4-ethoxybenzene
  • 1-Bromo-4-propoxybenzene

Comparison: 1-Bromo-4-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the reactivity and selectivity in chemical reactions, making this compound a valuable compound in specific synthetic applications .

Properties

IUPAC Name

1-bromo-4-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAIALVMJJUXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571492
Record name 1-Bromo-4-(2-methylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30752-23-9
Record name 1-Bromo-4-(2-methylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-bromophenol (2.4 g, 13.8 mmol), 1-iodo-2-methylpropane (3.45 mL, 20 mmol), sodium hydroxide (0.8 g, 20 mmol) and DMF (2 mL) were allowed to react to yield the sub-title compound (615 mg, 19%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
19%

Synthesis routes and methods II

Procedure details

4-Bromo-phenol (2 g, 11.6 mmol) is dissolved in acetone (40 mL). Potassium carbonate (8 g, 38.4 mmol) is then added followed by isobutyl bromide (4 g, 29.2 mmol). The reaction is heated to reflux for four days, refilling solvent as necessary. The reaction mixture is diluted with water and extracted with ether, the organic layer is separated and concentrated in vacuo. The residue is dissolved in hexane dried with magnesium sulfate, and filtered through a plug of silica gel. The solvent is removed in vacuo to afford 1.6 g (60% yield) of the title compound as a colorless non-viscous oil. 1H NMR (CDCl3) 1.01 (d, 6H, J=6.56 Hz), 2.05-2.08 (m, 1H), 3.67 (d, 2H, J=6.57 Hz), 6.77 (d, 2H, J=9.09 Hz), 7.36 (d, 2H, J=9.09 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-methylphenol (14.2 g) in DMF (75 ml) was added potassium carbonate (14.7 g), and to the mixture was added dropwise bromopropane (9.33 g). The mixture was stirred at 70° C. for 3 hours and cooled, and to the mixture was added water. The mixture was extracted with hexane, and the organic layer was washed with 1N sodium hydroxide solution and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give colorless oil of 4-bromo-2-methyl-propoxybenzene (10.6 g).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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